5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID
Description
5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID is a complex organic compound that features a combination of triazine, tetrazole, and benzoic acid moieties
Properties
IUPAC Name |
5-[5-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]tetrazol-1-yl]-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN9O2S/c1-23(2)13-18-10(17-12(16)19-13)6-27-14-20-21-22-24(14)7-3-4-9(15)8(5-7)11(25)26/h3-5H,6H2,1-2H3,(H,25,26)(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKVDWOFAIQSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC(=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with dimethylamine and ammonia under controlled conditions.
Introduction of the tetrazole moiety: This step involves the reaction of the triazine derivative with sodium azide and a suitable electrophile to form the tetrazole ring.
Coupling with benzoic acid: The final step involves the coupling of the tetrazole-triazine intermediate with 2-chlorobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the benzoic acid moiety can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.
Scientific Research Applications
5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of advanced materials such as polymers and nanomaterials with unique properties.
Industrial Chemistry: It can be used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The triazine and tetrazole moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar compounds to 5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID include:
Triazine derivatives: Compounds like melamine and cyanuric acid, which also contain the triazine ring, but lack the tetrazole and benzoic acid moieties.
Tetrazole derivatives: Compounds like 5-aminotetrazole and 5-mercaptotetrazole, which contain the tetrazole ring but lack the triazine and benzoic acid moieties.
Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid and 4-aminobenzoic acid, which contain the benzoic acid moiety but lack the triazine and tetrazole rings.
The uniqueness of 5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID lies in the combination of these three distinct moieties, which confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
